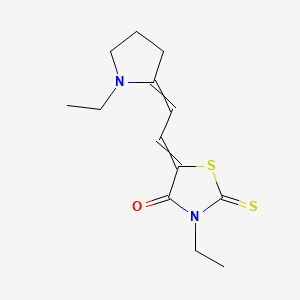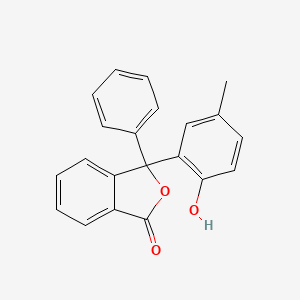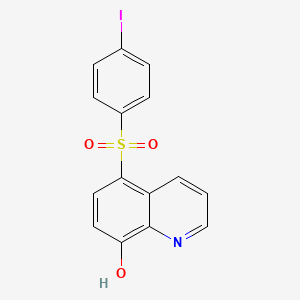
5-(4-Iodobenzene-1-sulfonyl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is a chemical compound with the molecular formula C15H10INO3S and a molecular weight of 411.21 g/mol . This compound belongs to the class of quinoline derivatives and is characterized by the presence of an iodophenyl group and a sulfonyl group attached to the quinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxyquinoline and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of deiodinated or desulfonylated products.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, deiodinated quinoline derivatives, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
5-((4-Iodophenyl)sulfonyl)quinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-((4-Bromophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Chlorophenyl)sulfonyl)quinolin-8-ol
- 5-((4-Fluorophenyl)sulfonyl)quinolin-8-ol
Uniqueness
Compared to its analogs, 5-((4-Iodophenyl)sulfonyl)quinolin-8-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
Propiedades
Número CAS |
61430-94-2 |
|---|---|
Fórmula molecular |
C15H10INO3S |
Peso molecular |
411.2 g/mol |
Nombre IUPAC |
5-(4-iodophenyl)sulfonylquinolin-8-ol |
InChI |
InChI=1S/C15H10INO3S/c16-10-3-5-11(6-4-10)21(19,20)14-8-7-13(18)15-12(14)2-1-9-17-15/h1-9,18H |
Clave InChI |
YTWNHODOXQJSID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


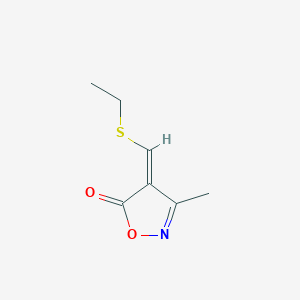
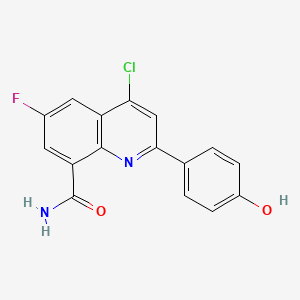

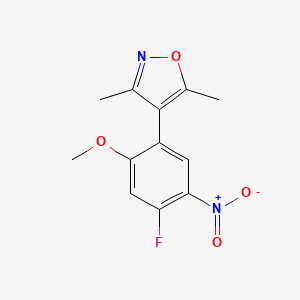

![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
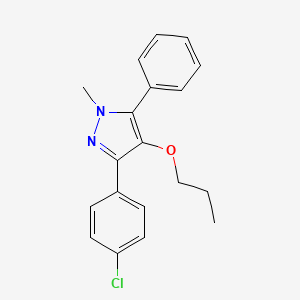
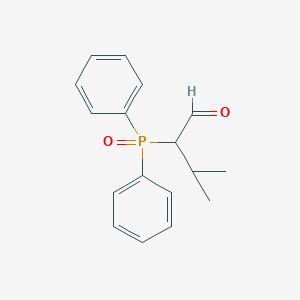
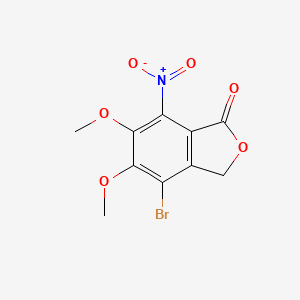
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)
